molecular formula C5H8N2O3S B10863150 4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B10863150
M. Wt: 176.20 g/mol
InChI Key: BAZBQKMVXXZVPU-UHFFFAOYSA-N
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Description

4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound with a unique structure that includes a methyl group, a methylsulfonyl group, and an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylimidazole and methylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts include bases like triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.

    Procedure: The 4-methylimidazole is reacted with methylsulfonyl chloride in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted imidazolones.

Scientific Research Applications

4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-methylimidazole: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    1-methyl-4-(methylsulfonyl)benzene: Contains a benzene ring instead of an imidazolone ring, leading to different chemical properties and applications.

Uniqueness

4-methyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its combination of a methylsulfonyl group and an imidazolone ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

5-methyl-3-methylsulfonyl-1H-imidazol-2-one

InChI

InChI=1S/C5H8N2O3S/c1-4-3-7(5(8)6-4)11(2,9)10/h3H,1-2H3,(H,6,8)

InChI Key

BAZBQKMVXXZVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N1)S(=O)(=O)C

Origin of Product

United States

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